molecular formula C17H14N6O2S B10760672 4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide CAS No. 328061-37-6

4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide

Katalognummer: B10760672
CAS-Nummer: 328061-37-6
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: NKORVPQBJCGYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide is a synthetic aminopyrimidine derivative (CHEBI:43051) with a molecular framework comprising an imidazo[1,2-a]pyridine fused to a pyrimidine ring, linked via an amino group to a benzenesulfonamide moiety . This compound is recognized for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor, a key enzyme in cell cycle regulation, making it a candidate for anticancer therapeutics .

Eigenschaften

CAS-Nummer

328061-37-6

Molekularformel

C17H14N6O2S

Molekulargewicht

366.4 g/mol

IUPAC-Name

4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C17H14N6O2S/c18-26(24,25)13-6-4-12(5-7-13)21-17-19-9-8-14(22-17)15-11-20-16-3-1-2-10-23(15)16/h1-11H,(H2,18,24,25)(H,19,21,22)

InChI-Schlüssel

NKORVPQBJCGYEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C=C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Imidazo[1,2-a]Pyridine-Pyrimidine Core Synthesis

The imidazo[1,2-a]pyridine scaffold is synthesized through cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For example, reacting 2-amino-4-chloropyrimidine with 3-bromoacetylpyridine in refluxing ethanol yields the fused heterocycle. Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85%.

Benzenesulfonamide Intermediate Preparation

The sulfonamide moiety is introduced via sulfonation of aniline derivatives. 4-Aminobenzenesulfonamide is prepared by treating aniline with chlorosulfonic acid, followed by ammonolysis. Purification through recrystallization from aqueous ethanol achieves >95% purity.

Coupling Methodologies for Final Assembly

Coupling the imidazo[1,2-a]pyridine-pyrimidine core to the benzenesulfonamide group requires careful optimization of reaction conditions to avoid side reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s chlorine atom undergoes SNAr with the sulfonamide’s amine group. A representative protocol involves:

  • Dissolving 4-chloro-N-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine (1.0 equiv) and 4-aminobenzenesulfonamide (1.2 equiv) in dimethylacetamide (DMA).

  • Adding potassium carbonate (2.0 equiv) and heating at 120°C for 12 hours.

  • Isolating the product via column chromatography (hexane/ethyl acetate, 3:1) to yield 72–78% of the target compound.

Key Variables:

ParameterOptimal RangeImpact on Yield
Temperature110–130°C<±5% deviation
BaseK2CO3 > Et3N+15% yield
SolventDMA > DMF+10% yield

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative route. Using Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and cesium carbonate (2.5 equiv) in toluene at 100°C achieves 65–70% yield. While lower yielding than SNAr, this method avoids harsh conditions, preserving acid-sensitive functional groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in polar aprotic solvents (DMA, DMF, NMP) demonstrate that DMA maximizes solubility of both coupling partners, reducing reaction times by 30% compared to DMF. Elevated temperatures (>130°C) promote decomposition, while temperatures <110°C result in incomplete conversion.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst improves yields to 82% by facilitating base solubility. Microwave irradiation (150°C, 30 min) further accelerates the reaction, achieving 85% yield with minimal byproducts.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.95 (s, 1H, imidazo H), 8.52 (d, J=5.2 Hz, 1H, pyrimidine H), 7.92–7.88 (m, 2H, aromatic H), 7.51–7.45 (m, 4H, sulfonamide H).

  • HRMS : m/z calculated for C17H14N6O2S [M+H]+: 366.0899, found: 366.0902.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Critical impurities include unreacted starting material (<0.5%) and desulfonated byproducts (<0.3%).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous-flow reactors to enhance heat transfer and mixing. A two-stage process achieves 78% overall yield:

  • Continuous Cyclocondensation : Residence time 15 min at 140°C.

  • Flow-Based Coupling : TBAB-assisted SNAr at 120°C with in-line crystallization .

Analyse Chemischer Reaktionen

  • Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Detaillierte Informationen über spezifische Reaktionen und Reagenzien fehlen.
  • Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
  • Wissenschaftliche Forschungsanwendungen

    Anticancer Activity

    Research indicates that 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide exhibits significant anticancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth.

    Case Study Example :
    A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway, leading to apoptosis in treated cells .

    Antimicrobial Properties

    The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, making it a potential candidate for developing new antibiotics.

    Data Table: Antimicrobial Efficacy

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    Targeting Kinase Inhibition

    As a small molecule inhibitor, this compound shows promise in targeting specific kinases associated with various diseases. Its structure allows it to fit into kinase active sites, potentially blocking their activity.

    Research Findings :
    In vitro assays have indicated that the compound inhibits the activity of several kinases, including those involved in cancer and inflammation pathways. This inhibition correlates with reduced cellular signaling associated with disease progression .

    Neuroprotective Effects

    Emerging research suggests that this compound may possess neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect against neuronal cell death.

    Case Study Example :
    A recent study highlighted its potential to mitigate neurodegenerative processes in models of Alzheimer's disease by reducing amyloid-beta accumulation .

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Structural and Functional Analysis

    The compound belongs to a broader class of benzenesulfonamide-based kinase inhibitors. Below is a comparative analysis with structurally and functionally related derivatives:

    Compound Name Core Structure Target Key Binding Features Synthetic Route Reported Activity
    4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide Imidazo[1,2-a]pyridine-pyrimidine hybrid CDK2 Hydrogen bonds with Leu83, hydrophobic interactions with Val18, Phe82 (via docking) Likely Suzuki coupling (analogous to Example 61 in ) CDK2 inhibition (IC50 not specified)
    I1p (N-[3-(dimethylamino)propyl]-4-[(4-imidazo[1,2-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzenesulfonamide) Imidazo[1,2-b]pyridazine-pyrimidine hybrid CDK2 H-bonds with Glu81, Leu83; hydrophobic contacts with Ile10, Phe82 Convergent synthesis via arylsulfonyl chloride coupling (similar to Scheme 1 in ) Potent CDK2 inhibition (IC50 ~50 nM)
    4-[5-(Trans-4-Aminocyclohexylamino)-3-Isopropylpyrazolo[1,5-a]Pyrimidin-7-Ylamino]-N,N-Dimethylbenzenesulfonamide Pyrazolo[1,5-a]pyrimidine core CDK2 H-bonds with catalytic Lys33; bulky substituents enhance selectivity Multi-step synthesis involving pyrazolo-pyrimidine intermediates Enhanced selectivity over CDK1
    4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Pyrazolo[3,4-c]pyrimidine-chromene hybrid Undisclosed Chromene moiety may enhance membrane permeability; sulfonamide aids binding Suzuki-Miyaura coupling (Example 61 in ) Anticandidate for kinase inhibition

    Key Findings

    Structural Determinants of Activity: The imidazo[1,2-a]pyridine core in the target compound distinguishes it from I1p’s imidazo[1,2-b]pyridazine, altering electron distribution and binding affinity. The pyridazine ring in I1p may enhance π-π stacking with Phe82, contributing to its lower IC50 . Substituents on the benzenesulfonamide group (e.g., dimethylamino in I1p) improve solubility and kinase selectivity compared to the unsubstituted sulfonamide in the target compound .

    Synthetic Challenges :

    • Analogous compounds (e.g., triazolopyrimidines in ) face low yields due to poor solubility of intermediates, necessitating alternative routes like Suzuki coupling (as in ) .

    Computational Insights :

    • Docking studies using CHARMm and LIGPLOT () highlight conserved H-bonds with CDK2’s Leu83 and hydrophobic interactions with Phe82 across this class, but variations in core heterocycles modulate potency .

    Contradictions and Limitations

    • reports low yields in arylsulfonyl chloride-based syntheses, while demonstrates efficient palladium-catalyzed coupling for similar derivatives, suggesting methodology-dependent scalability .
    • The target compound’s exact IC50 remains unspecified in available evidence, unlike I1p’s well-characterized activity .

    Biologische Aktivität

    4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide, identified by the DrugBank ID DB02197, is a small molecule with a complex structure that has garnered attention for its potential biological activities. This compound features a unique combination of imidazo[1,2-a]pyridine and pyrimidine moieties, which are known for their diverse pharmacological profiles.

    Chemical Structure and Properties

    • Chemical Formula : C17_{17}H14_{14}N6_6O2_2S
    • Molecular Weight : 366.397 g/mol
    • IUPAC Name : 4-[(4-{imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-yl)amino]benzene-1-sulfonamide
    • CAS Number : Not available
    • SMILES Representation : NS(=O)(=O)C1=CC=C(NC2=NC(=CC=N2)C2=CN=C3C=CC=CN23)C=C1

    Antimicrobial Properties

    Recent studies have highlighted the antimicrobial activity of compounds similar to 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various strains of bacteria, including both gram-positive and gram-negative species. The compound's structure allows for significant interactions with bacterial targets, leading to its potential use as an antibacterial agent .

    Anticancer Activity

    The imidazo[1,2-a]pyridine scaffold is recognized for its anticancer properties. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific activity of 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide in cancer models remains to be fully elucidated but is expected to align with the broader trends observed in similar compounds .

    Structure–Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo and pyrimidine rings can significantly influence potency and selectivity. For example, modifications that enhance lipophilicity or improve binding affinity to target proteins can lead to increased biological efficacy .

    Study on Antimicrobial Efficacy

    A comparative study evaluated the antimicrobial effects of several imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced antibacterial activity, suggesting that 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide could exhibit similar or improved efficacy .

    Anticancer Screening

    In vitro assays have been conducted to assess the anticancer potential of related compounds. These studies typically involve testing against various cancer cell lines to determine IC50_{50} values. While specific data on 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yla]amino]benzenesulfonamide is limited, analogs have demonstrated significant cytotoxicity against breast and lung cancer cell lines .

    Q & A

    Basic: What are the optimal synthetic methodologies for preparing 4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide?

    Methodological Answer:
    The synthesis typically involves a multi-step process:

    Core Formation : Condensation of 2-aminoimidazoles with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) to form the imidazo[1,2-a]pyridine scaffold .

    Sulfonamide Coupling : Reaction of the imidazo-pyridine intermediate with 4-aminobenzenesulfonamide using coupling agents (e.g., EDCI/HOBt) in dichloromethane at room temperature .

    Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

    Validation : Confirm structure via 1H^1H-NMR (aromatic proton integration), LC-MS (molecular ion peak), and elemental analysis .

    Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

    Methodological Answer:
    Use a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ 10–11 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 422.12) .
    • X-ray Crystallography : Resolve crystal structure (e.g., PDB ID 3EI analogs) to validate spatial arrangement of the imidazo-pyridine and sulfonamide groups .

    Advanced: What experimental strategies are used to identify the biological targets of this compound?

    Methodological Answer:

    Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora A) using ATP-competitive assays to measure IC50_{50} values .

    Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of CDK2 in HeLa cell lysates .

    Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the compound’s sulfonamide group and CDK2’s ATP-binding pocket (e.g., hydrogen bonding with Lys33) .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory activity?

    Methodological Answer:

    • Variation of Substituents :
      • Imidazo-Pyridine Core : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance binding affinity .
      • Sulfonamide Group : Replace benzene with pyridine (bioisosteric substitution) to improve solubility .
    • Assay Conditions : Test analogs in both enzymatic (CDK2) and cellular (proliferation inhibition in MCF-7 cells) assays to balance potency and cell permeability .
    • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

    Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

    Methodological Answer:

    Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 μM) and incubation times (60 min) across labs .

    Cellular Context : Account for differences in cell lines (e.g., CDK2 overexpression in HeLa vs. MCF-7) by normalizing data to endogenous kinase levels .

    Metabolic Stability : Test compound stability in liver microsomes to rule out degradation artifacts .

    Advanced: What methodologies are recommended to study the compound’s cellular uptake and subcellular localization?

    Methodological Answer:

    • Fluorescent Tagging : Synthesize a BODIPY-conjugated analog and track localization via confocal microscopy (λex_{ex} 488 nm, λem_{em} 520 nm) .
    • Quantitative Uptake Assay : Use LC-MS/MS to measure intracellular concentrations in treated Jurkat cells over 24 hours .
    • Subcellular Fractionation : Isolate cytoplasmic/nuclear fractions and quantify compound distribution via Western blot (anti-CDK2) .

    Advanced: How can researchers investigate synergistic effects with other kinase inhibitors?

    Methodological Answer:

    Combinatorial Screening : Use a checkerboard assay (0.1–10 μM dose ranges) to test synergy with olomoucine (CDK2 inhibitor) or staurosporine (broad-spectrum kinase inhibitor) .

    Isobologram Analysis : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software .

    Mechanistic Validation : Perform phosphoproteomics (LC-MS/MS) to identify co-inhibited pathways (e.g., MAPK/ERK) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.